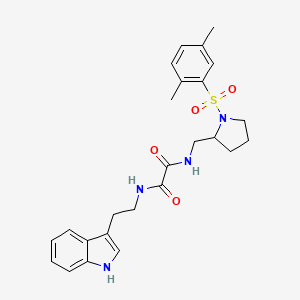

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

This compound is a structurally complex oxalamide derivative featuring:

- N1-substituent: A 2-(1H-indol-3-yl)ethyl group, which introduces an indole moiety known for its role in receptor binding and bioactivity in pharmaceuticals .

- N2-substituent: A ((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl) group, combining a sulfonylated pyrrolidine ring with a 2,5-dimethylphenyl group. The sulfonyl group enhances metabolic stability and may influence solubility .

- Core structure: An oxalamide bridge (-NHC(O)C(O)NH-), a motif prevalent in bioactive molecules due to its hydrogen-bonding capacity and conformational rigidity .

Properties

IUPAC Name |

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4S/c1-17-9-10-18(2)23(14-17)34(32,33)29-13-5-6-20(29)16-28-25(31)24(30)26-12-11-19-15-27-22-8-4-3-7-21(19)22/h3-4,7-10,14-15,20,27H,5-6,11-13,16H2,1-2H3,(H,26,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRMRAVQKWHMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide likely involves multiple steps, including:

Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods.

Attachment of the Sulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

Formation of the Oxalamide Linkage: This could involve the reaction of oxalyl chloride with amines under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce desulfonylated compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The synthesis of this compound can be achieved through various methods, including the Ugi four-component reaction, which allows for the efficient assembly of complex molecules.

Synthesis Overview:

- Method : Ugi four-component reaction

- Key Reactants : Indole derivatives, pyrrolidine sulfonamides

- Yield : High yields reported in laboratory settings (up to 99%) .

Biological Activities

The biological activities of N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been studied in various contexts:

Anti-Cancer Activity

Research indicates that compounds containing indole structures often exhibit anti-cancer properties. The indole moiety in this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that related indole derivatives can modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .

Therapeutic Applications

Given its promising biological activities, this compound could have several therapeutic applications:

Potential Uses:

- Cancer Therapy : As an adjunct or alternative treatment for various cancers.

- Pain Management : Due to its anti-inflammatory properties, it may be beneficial in treating conditions like arthritis.

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds with indole structures:

Research Recommendations:

- Mechanistic Studies : Understanding the precise mechanisms through which the compound exerts its biological effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole moieties can interact with biological targets like enzymes or receptors, influencing various pathways. The sulfonyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

Functional Group Impact: Indole vs. Benzyl/Pyridyl: The target compound’s indole group may confer distinct receptor-binding properties compared to S336’s dimethoxybenzyl and pyridyl groups. Sulfonyl vs. Methoxy: The (2,5-dimethylphenyl)sulfonyl group in the target compound likely improves metabolic stability compared to S336’s methoxy groups, which are prone to demethylation .

Biological Activity :

- Umami Agonists (S336) : S336 activates the hTAS1R1/hTAS1R3 receptor, mimicking glutamate. The target compound lacks polar groups (e.g., methoxy, pyridyl) critical for umami receptor interaction, suggesting divergent applications .

- Antiviral Oxalamides (Compounds 13, 15) : These derivatives use chlorophenyl and thiazolyl groups for HIV inhibition. The target compound’s indole and sulfonyl groups could modulate antiviral activity, but structural differences may redirect its target specificity .

Metabolism :

- S336 undergoes rapid hepatic metabolism without amide bond cleavage, likely via oxidation of its methoxy or pyridyl groups .

- The target compound’s sulfonamide and indole groups may reduce oxidative metabolism, extending half-life compared to S336 .

Limitations :

- No direct pharmacological data for the target compound exists in the evidence; comparisons are inferred from structural analogs.

- Metabolic studies on the target compound are needed to confirm stability predictions.

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 475.5 g/mol. The compound features an indole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research has indicated that compounds containing indole structures often exhibit anticancer properties. For instance, in vitro studies have demonstrated that related indole derivatives can inhibit the growth of various cancer cell lines, including ovarian carcinoma (SKOV-3), prostate cancer (PC-3), and cervical cancer (HeLa). The IC50 values for these compounds have been reported in the range of 20-70 μM, indicating moderate potency against these cell lines .

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been documented. A study focusing on 3-substituted indoles revealed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL for some derivatives . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Indole derivatives can interfere with cell cycle progression and induce apoptosis in cancer cells.

- Antimicrobial Mechanisms : These compounds may disrupt bacterial cell membranes or inhibit key enzymatic pathways essential for bacterial survival.

- Targeting Signaling Pathways : Indoles can modulate signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Studies

Several studies have explored the biological activity of indole-based compounds:

| Study | Compound | Activity | IC50/MIC |

|---|---|---|---|

| Indole-Benzimidazole Hybrid | Anticancer | 23.69 μM (SKOV-3) | |

| 3-substituted Indoles | Anti-MRSA | ≤0.25 µg/mL | |

| Indole Derivative | Antifungal | MIC ≤0.25 µg/mL |

These findings highlight the promising nature of indole-containing compounds as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

- Sulfonamide Formation : Reacting pyrrolidine with 2,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .

- Oxalamide Coupling : Using oxalyl chloride or EDCI/HOBt to link the indole-ethylamine and sulfonylated pyrrolidine intermediates .

- Challenges : Low yields due to steric hindrance at the pyrrolidine nitrogen; optimized by slow reagent addition and strict temperature control (<10°C) .

- Purification : Requires column chromatography (silica gel, 5–10% MeOH in DCM) or preparative HPLC to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are essential for structural validation?

- Methodological Answer :

- NMR : H and C NMR confirm substituent connectivity (e.g., indole NH at δ 10–11 ppm, sulfonyl S=O at δ 3.1–3.3 ppm) .

- HPLC-MS : Verifies molecular ion peaks (e.g., [M+H] at m/z 463.98 for CHClNOS) and purity (>95%) .

- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and oxalamide conformation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across related oxalamide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays under standardized conditions (e.g., 72-hour bacterial growth inhibition) to compare potency .

- Structural-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl or indole groups to identify critical pharmacophores .

- Data Normalization : Account for assay variability (e.g., cell line differences) using reference compounds like ciprofloxacin for antimicrobial studies .

Q. What computational strategies predict the compound’s binding mode to bacterial targets (e.g., DNA gyrase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with Staphylococcus aureus gyrase B (PDB: 2XCT). Key residues: Asp81, Gly85 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .

- Free Energy Calculations : MM-GBSA predicts ΔG values; correlations with experimental IC validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.